molecular formula C17H17ClN4O B038386 Cdmip CAS No. 118697-12-4

Cdmip

Katalognummer B038386
CAS-Nummer: 118697-12-4
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: WWGZKSUTVBDCEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cdmip, also known as 2-(carbamimidoyl-methyl)-pentanedioic acid, is a small molecule that has been shown to have potential therapeutic effects in various diseases.

Wirkmechanismus

The mechanism of action of Cdmip is not fully understood, but it is believed to involve the regulation of various signaling pathways. Cdmip has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Cdmip has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Cdmip has been shown to have various biochemical and physiological effects, including the regulation of energy metabolism, glucose metabolism, and oxidative stress. Cdmip has also been shown to have anti-inflammatory and anti-oxidative effects, which can protect against various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Cdmip is that it is a small molecule that can be easily synthesized and modified. This allows for the development of novel derivatives with improved therapeutic properties. However, one limitation of Cdmip is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Zukünftige Richtungen

There are several future directions for the research on Cdmip. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to develop novel derivatives with improved therapeutic properties. Additionally, the potential of Cdmip in combination therapy with other drugs should be explored. Finally, the development of targeted delivery systems for Cdmip could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, Cdmip is a small molecule that has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. Further research is needed to fully elucidate its effects and develop novel derivatives with improved therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Cdmip has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, Cdmip has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In diabetes, Cdmip has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular diseases, Cdmip has been shown to have anti-inflammatory and anti-oxidative effects, which can protect against atherosclerosis and heart failure.

Eigenschaften

CAS-Nummer

118697-12-4

Produktname

Cdmip

Molekularformel

C17H17ClN4O

Molekulargewicht

328.8 g/mol

IUPAC-Name

2-[5-chloro-2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]-N,N-dimethylacetamide

InChI

InChI=1S/C17H17ClN4O/c1-11-4-6-12(7-5-11)16-19-13-8-9-14(18)20-17(13)22(16)10-15(23)21(2)3/h4-9H,10H2,1-3H3

InChI-Schlüssel

WWGZKSUTVBDCEW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl

Synonyme

5-chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide
CDMIP

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A slurry of 5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (2.8 g, 0.0093 mole) in tetrahydrofuran (11.3 ml) and dimethylformamide (0.68 g, 0.0093 mole) was cooled in an ice bath under nitrogen. Thionyl chloride (1.22 g, 0.0102 mole) was added dropwise to the stirred suspension. After stirring at room temperature for twenty minutes, the solution was cooled again in an ice bath and a solution of dimethylamine in tetrahydrofuran (18.9 ml of a 2.95M solution, 0.056 mole) was added dropwise. The suspension was stirred at room temperature under nitrogen for one hour and then the solvents were removed under reduced pressure. The residue was triturated in water (100 ml) and the resulting solid was collected by filtration and rinsed three times with water. The solid was dissolved in hot isopropyl alcohol, filtered while hot, and brought to the cloud point with water. Upon cooling, a solid precipitated which was collected by filtration, rinsed with water, and dried under high vacuum at 70° C. to give 2.17 g (71% yield) of title compound, mp 182°-185° C.
Name
5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.